3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide
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Overview
Description
3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide is a complex organic compound characterized by the presence of chloro, cyano, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-4-cyanobenzoyl chloride with 4-cyano-2-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of cyano and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used as a starting material in the synthesis of nonsteroidal antiandrogens.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: An intermediate in the production of insecticides.
Uniqueness
3-chloro-4-cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClF3N4, with a molecular weight of approximately 348.72 g/mol. The structure features a benzohydrazide core with cyano and trifluoromethyl substituents, which are known to influence its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms. In vitro studies indicate that it exhibits potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Preliminary research suggests that the compound may have antiproliferative effects on cancer cell lines. In assays against prostate cancer cells, it was observed to inhibit cell growth effectively, with IC50 values in the low micromolar range .
- Anti-inflammatory Properties : Some derivatives of hydrazides similar to this compound have shown anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of cyano and halogen substituents may enhance the ability of the compound to interact with target enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the trifluoromethyl group could facilitate penetration into bacterial membranes, leading to disruption and cell death.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, potentially leading to inhibition of replication and transcription in cancer cells.
Antibacterial Studies
A study conducted by Zha et al. (2019) evaluated various hydrazone derivatives against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 5 µg/mL |
This compound | S. aureus | 10 µg/mL |
Antitumor Activity
In a recent study on prostate cancer cell lines, the compound showed promising results with IC50 values indicating strong antiproliferative effects:
Properties
Molecular Formula |
C16H8ClF3N4O |
---|---|
Molecular Weight |
364.71 g/mol |
IUPAC Name |
3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C16H8ClF3N4O/c17-13-6-10(2-3-11(13)8-22)15(25)24-23-14-4-1-9(7-21)5-12(14)16(18,19)20/h1-6,23H,(H,24,25) |
InChI Key |
XTKCWHGATOSBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NNC(=O)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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